molecular formula C19H17N3O3 B5568375 N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5568375
M. Wt: 335.4 g/mol
InChI Key: YSBYQEUSXWANSQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features an acetamidophenyl group and a carboxamide group, contributing to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Similar compounds are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in reduced inflammation, pain, and fever . This makes the compound effective as an analgesic and antipyretic agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an α-haloketone, with an amide in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts, such as palladium on carbon (Pd/C), may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to partially or fully reduced oxazole rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    4-Acetamidophenol (Acetaminophen): Both compounds contain an acetamidophenyl group, but this compound has an additional oxazole ring, which may confer different chemical and biological properties.

    Sulfenamides, Sulfinamides, and Sulfonamides: These compounds also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals. the presence of the oxazole ring in this compound distinguishes it from these compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBYQEUSXWANSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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